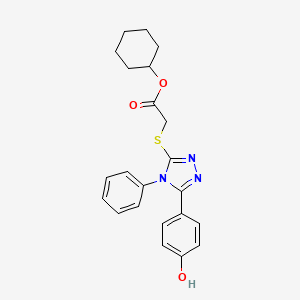
Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound featuring a cyclohexyl group, a hydroxyphenyl group, a phenyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the hydroxyphenyl and phenyl groups via substitution reactions. The final step involves the esterification of the cyclohexyl group with the triazole derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can interact with metal ions, while the hydroxyphenyl and phenyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various effects.
相似化合物的比较
Similar Compounds
- Cyclohexyl 2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Cyclohexyl 2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Cyclohexyl 2-((5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Uniqueness
Cyclohexyl 2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is unique due to the presence of the hydroxyphenyl group, which can participate in additional hydrogen bonding and redox reactions compared to its analogs with different substituents. This can lead to distinct biological and chemical properties, making it a valuable compound for various applications.
属性
分子式 |
C22H23N3O3S |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
cyclohexyl 2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C22H23N3O3S/c26-18-13-11-16(12-14-18)21-23-24-22(25(21)17-7-3-1-4-8-17)29-15-20(27)28-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19,26H,2,5-6,9-10,15H2 |
InChI 键 |
XBUCOBHRCFSPEU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


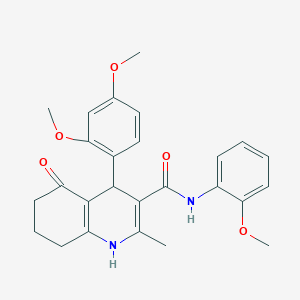
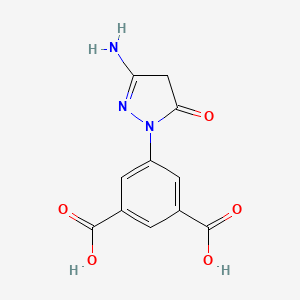
![1H-Pyrazolo[4,3-d]thiazole](/img/structure/B15053801.png)
![(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B15053806.png)
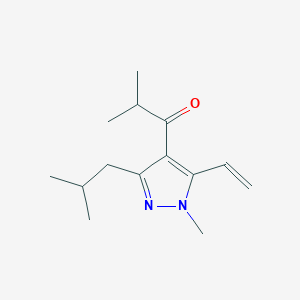
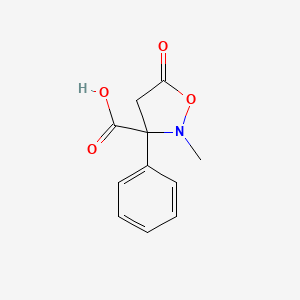
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate](/img/structure/B15053831.png)
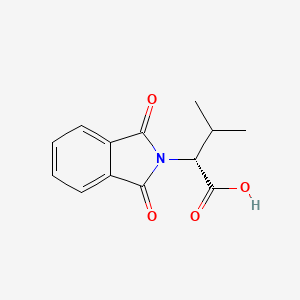
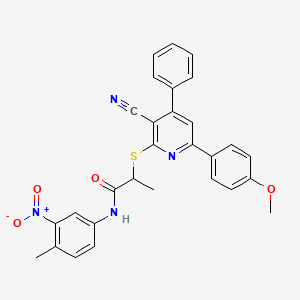
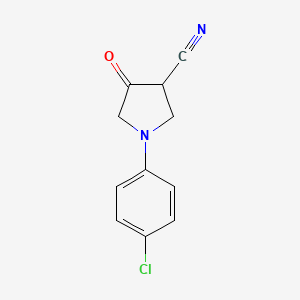

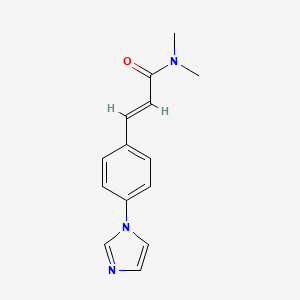
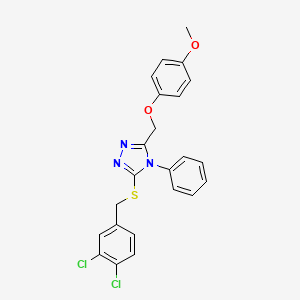
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
